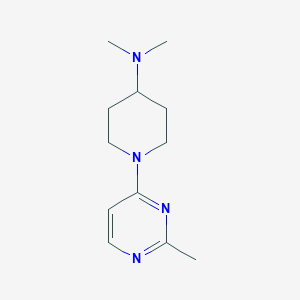

N,N-dimethyl-1-(2-methylpyrimidin-4-yl)piperidin-4-amine

CAS No.: 2034511-41-4

Cat. No.: VC7429141

Molecular Formula: C12H20N4

Molecular Weight: 220.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034511-41-4 |

|---|---|

| Molecular Formula | C12H20N4 |

| Molecular Weight | 220.32 |

| IUPAC Name | N,N-dimethyl-1-(2-methylpyrimidin-4-yl)piperidin-4-amine |

| Standard InChI | InChI=1S/C12H20N4/c1-10-13-7-4-12(14-10)16-8-5-11(6-9-16)15(2)3/h4,7,11H,5-6,8-9H2,1-3H3 |

| Standard InChI Key | SSCNODFGLZBSTH-UHFFFAOYSA-N |

| SMILES | CC1=NC=CC(=N1)N2CCC(CC2)N(C)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates two pharmacologically significant motifs:

-

Piperidine ring: A six-membered saturated heterocycle with a dimethylamine substituent at the 4-position, enhancing basicity and hydrogen-bonding potential.

-

2-Methylpyrimidin-4-yl group: An aromatic heterocycle with a methyl group at the 2-position, contributing to hydrophobic interactions and π-stacking .

The IUPAC name N,N-dimethyl-1-(2-methylpyrimidin-4-yl)piperidin-4-amine reflects this substitution pattern. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 220.32 g/mol | |

| SMILES | CC1=NC=CC(=N1)N2CCC(CC2)N(C)C | |

| InChI Key | SSCNODFGLZBSTH-UHFFFAOYSA-N |

The piperidine nitrogen’s pKa (~10.1) suggests protonation under physiological conditions, influencing bioavailability .

Synthesis and Physicochemical Properties

Synthetic Routes

While no explicit protocol for this compound is published, analogous piperidine-pyrimidine hybrids are typically synthesized via:

-

Nucleophilic substitution: Reacting 4-aminopiperidine derivatives with activated pyrimidine intermediates.

-

Reductive amination: Coupling ketone precursors (e.g., 4-piperidone) with amines under reducing conditions .

A hypothetical route could involve:

-

Protection of 4-aminopiperidine with tert-butoxycarbonyl (Boc).

-

Alkylation with 4-chloro-2-methylpyrimidine.

-

Deprotection and dimethylation using formaldehyde/sodium cyanoborohydride .

Physicochemical Data

Experimental data remain sparse, but predicted properties include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | ~300°C (estimated) | – |

| Density | 1.15–1.20 g/cm³ | – |

| LogP | 1.8 (calculated) | |

| Solubility | Low in water; soluble in DMSO |

The compound’s liquid state at room temperature (inferred from analogs ) necessitates inert gas storage to prevent oxidation .

Industrial and Agricultural Applications

Agrochemical Development

Pyrimidine derivatives are key in fungicides (e.g., bixafen) and herbicides. The methyl group at the pyrimidine 2-position enhances lipid solubility, improving foliar absorption.

Material Science

Piperidine-pyrimidine hybrids could serve as ligands in catalytic systems or monomers for conductive polymers. The dimethylamino group’s electron-donating capacity may facilitate charge transport.

Research Gaps and Future Directions

-

Synthetic Optimization: Develop scalable, high-yield routes using green chemistry principles.

-

ADMET Profiling: Evaluate absorption, distribution, metabolism, excretion, and toxicity in vitro.

-

Target Identification: Use CRISPR screening to map biological targets.

-

Formulation Studies: Improve aqueous solubility via salt formation or nanoencapsulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume